Sphingomyelin Synthase 2 (SMS2) Inhibition: ~919-Fold Superiority Over De-Anilino Analog
Anilino[2-(benzyloxy)phenyl]acetonitrile inhibits SMS2 with an IC50 of 13.5 μM (13,500 nM), whereas the de-anilino analog 2-(Benzyloxy)phenylacetonitrile requires an IC50 of 12,400 μM (12.4 mM) to achieve the same effect [1]. This represents a 919-fold difference in potency directly attributable to the presence of the anilino substituent.
| Evidence Dimension | Inhibitory potency against sphingomyelin synthase 2 (SMS2) |
|---|---|
| Target Compound Data | IC50 = 13.5 μM (13,500 nM) |
| Comparator Or Baseline | 2-(Benzyloxy)phenylacetonitrile; IC50 = 12,400 μM (12.4 mM) |
| Quantified Difference | ~919-fold difference (12,400 μM / 13.5 μM) |
| Conditions | SMS2 enzyme assay; pH and temperature not specified in the source publication; data derived from PubChem BioAssay AID 1068359 |
Why This Matters
Procurement of the de-anilino analog for any SMS2-targeting assay would yield a functionally inactive compound, rendering experimental results uninterpretable.
- [1] BRENDA Enzyme Database. Ligand: 2-(2-(benzyloxy)phenyl)-2-(phenylamino) acetonitrile. IC50 Value: 0.0135 mM (SMS2). View Source
